2-methoxybenzalacetone

Anti-tumor promotion Epstein-Barr virus Structure-activity relationship

2-Methoxybenzalacetone (CAS 60438-50-8) is a critical, non-substitutable ortho-methoxy benzalacetone isomer. In head-to-head SAR studies, it demonstrates approximately 2-fold greater anti-tumor promotion potency (IC50 ~64.5 vs 129) against EBV-EA activation compared to unsubstituted benzalacetone, outperforming both 3- and 4-methoxy isomers. This specific ortho configuration is a non-negotiable structural requirement as a key intermediate in the D-2343 pharmaceutical candidate pathway; the 4-methoxy or unsubstituted analogs provide either reduced biological activity or complete synthetic incompatibility, making precise isomer selection a critical procurement decision. For process chemistry and SAR programs requiring the benchmark ortho-methoxy probe, this compound delivers validated differentiation.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8638463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxybenzalacetone
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CC=C1OC
InChIInChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3
InChIKeyBTSZEPMWUWYLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzalacetone – A Methoxy-Substituted Benzalacetone Derivative with Quantifiable Differentiation in Anti-Tumor Promoting Potency


2-Methoxybenzalacetone [CAS 60438-50-8], systematically 4-(2-methoxyphenyl)-3-buten-2-one, is an α,β-unsaturated ketone belonging to the benzalacetone (4-phenyl-3-buten-2-one) chemical class [1]. The compound is synthesized via base-catalyzed aldol condensation of 2-methoxybenzaldehyde with acetone [2]. Its ortho-methoxy substitution confers distinct electronic and steric properties that differentiate it from unsubstituted benzalacetone and other positional isomers in both biological activity profiles and synthetic utility.

Why Generic Substitution Fails for 2-Methoxybenzalacetone: Structural Position Determines Biological and Synthetic Outcomes


Benzalacetone derivatives cannot be treated as interchangeable commodities. The position of the methoxy substituent on the phenyl ring directly dictates inhibitory potency in anti-tumor promotion assays, with the 2-substituted isomer consistently outperforming 3- and 4-substituted counterparts [1]. Furthermore, the ortho-methoxy configuration of 2-methoxybenzalacetone is a non-negotiable structural requirement for its role as a key intermediate in specific pharmaceutical syntheses, such as the D-2343 candidate pathway [2]. Substituting a 4-methoxy or unsubstituted analog in these contexts results in either reduced biological activity or complete synthetic incompatibility, making precise compound selection a critical procurement decision.

Quantitative Evidence Guide for 2-Methoxybenzalacetone: Direct Comparator Data for Procurement Decision-Making


2-Methoxybenzalacetone Demonstrates Approximately 2-Fold Greater Anti-Tumor Promoting Potency Than Unsubstituted Benzalacetone in EBV-EA Activation Assay

In an in vitro short-term assay measuring inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, 2-methoxybenzalacetone exhibited an IC50 approximately one-half that of unsubstituted benzalacetone [1]. The IC50 for benzalacetone is reported as 129 (molar ratio to TPA), placing the estimated IC50 of 2-methoxybenzalacetone at approximately 64.5, representing a roughly 2-fold improvement in potency.

Anti-tumor promotion Epstein-Barr virus Structure-activity relationship

Ortho-Methoxy Substitution Confers Superior Inhibitory Activity Compared to Meta- and Para-Methoxy Isomers

Among mono-substituted benzalacetone derivatives bearing a hydroxy, methoxy, chloro, or trifluoromethyl group, the 2-substituted derivatives consistently exhibited the strongest inhibitory effect on EBV-EA activation, followed by the 3- and then the 4-substituted isomers [1]. This rank order establishes that for methoxy-substituted benzalacetones, the ortho (2-) position provides a potency advantage over the meta (3-) and para (4-) isomers, making 2-methoxybenzalacetone the most active methoxy-substituted benzalacetone for this biological endpoint.

Positional isomer effect Structure-activity relationship Benzalacetone derivatives

Methoxy-Substituted Benzalacetones Outperform Hydroxy-Substituted Analogs in Anti-Tumor Promoting Potency

In the same EBV-EA assay, the methoxy-substituted benzalacetones (including 2-methoxybenzalacetone) were reported to be more effective inhibitors than their corresponding hydroxy-substituted benzalacetone analogs [1]. This indicates that methylation of the hydroxyl group to form the methoxy derivative enhances anti-tumor promoting activity, providing a clear SAR-driven rationale for selecting 2-methoxybenzalacetone over 2-hydroxybenzalacetone in studies where this pharmacological endpoint is targeted.

Methoxy vs hydroxy Anti-tumor promotion Benzalacetone SAR

2-Methoxybenzalacetone Is a Structurally Essential Intermediate in the Synthesis of the Pharmaceutical Candidate D-2343, Unlike Positional Isomers

The synthesis of D-2343, a pharmaceutical candidate, proceeds via condensation of acetone with 2-methoxybenzaldehyde to yield 2-methoxybenzalacetone, which is then reduced over Raney-Ni to 4-(2-methoxyphenyl)-2-butanone and further elaborated [1]. This synthetic pathway is structurally dependent on the ortho-methoxy substitution pattern; the 4-methoxy isomer cannot serve as a substitute in this sequence because the downstream transformations require the specific 2-methoxy configuration on the phenyl ring. This makes 2-methoxybenzalacetone an irreplaceable intermediate in this industrial synthetic route.

Pharmaceutical intermediate Synthetic utility D-2343

2-Methoxybenzalacetone Exhibits Measurably Higher Lipophilicity (LogP 2.30) Than Unsubstituted Benzalacetone (LogP ~2.07)

The computed octanol-water partition coefficient (LogP) for 2-methoxybenzalacetone is 2.30 , compared to a LogP of approximately 2.07 for unsubstituted benzalacetone . This ~0.23 Log unit increase reflects the added lipophilicity contributed by the ortho-methoxy group. While modest, this difference may influence membrane permeability and compound partitioning behavior in biological assay systems, and should be factored into experimental design and formulation considerations when selecting between these two compounds.

Lipophilicity LogP Physicochemical property

Recommended Research and Industrial Application Scenarios for 2-Methoxybenzalacetone Based on Verified Evidence


Anti-Tumor Promotion Drug Discovery: EBV-EA Screening Programs

2-Methoxybenzalacetone is the optimal benzalacetone derivative for in vitro anti-tumor promotion screening programs using the Epstein-Barr virus early antigen (EBV-EA) activation assay. Its approximately 2-fold greater potency compared to unsubstituted benzalacetone (IC50 ~64.5 vs 129) and its superior activity over both the 3- and 4-methoxy positional isomers, as established in Head-to-Head SAR studies [1], make it the most informative tool compound for exploring the anti-tumor promotion pharmacophore within this chemical class.

Pharmaceutical Intermediate Manufacturing: D-2343 and Related Synthetic Pathways

2-Methoxybenzalacetone is an essential, non-substitutable intermediate in the synthetic route to D-2343, a pharmaceutical candidate requiring the ortho-methoxy configuration [1]. Contract manufacturing organizations and process chemistry groups must specify 2-methoxybenzalacetone exclusively; the 4-methoxy isomer or unsubstituted benzalacetone cannot yield the correct downstream intermediate 4-(2-methoxyphenyl)-2-butanone. Procurement of the correct positional isomer is therefore a critical quality requirement for this synthetic application.

Structure-Activity Relationship (SAR) Studies on Benzalacetone-Derived Antimutagens

For academic and industrial SAR programs investigating the antimutagenic or anti-tumor promoting potential of benzalacetone derivatives, 2-methoxybenzalacetone serves as the benchmark ortho-substituted methoxy analog. Its established rank order (2-methoxy > 3-methoxy > 4-methoxy) and its superiority over hydroxybenzalacetones provide a quantitative framework for designing and benchmarking novel analogs [1]. The compound's computed LogP of 2.30 also offers a reference point for adjusting lipophilicity in analog design .

Reference Standard for Purity and Identity in Analytical Method Development

Given its well-defined CAS number (60438-50-8), molecular formula (C11H12O2), and molecular weight (176.21 g/mol), 2-methoxybenzalacetone is suitable as a reference standard for HPLC, GC-MS, or NMR method development in quality control laboratories, particularly when analytical methods must distinguish between positional isomers of methoxybenzalacetone. Its distinct ortho-methoxy substitution provides unique spectroscopic signatures (NMR, IR) that differentiate it from the 3- and 4-methoxy isomers, enabling robust identity confirmation in pharmaceutical intermediate release testing.

Quote Request

Request a Quote for 2-methoxybenzalacetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.